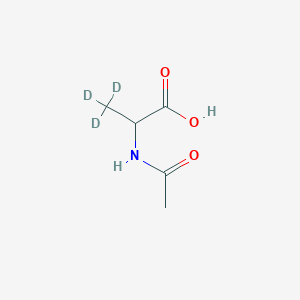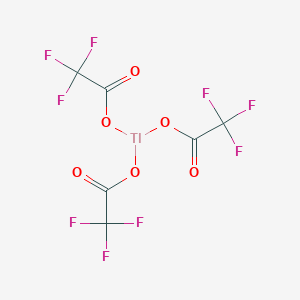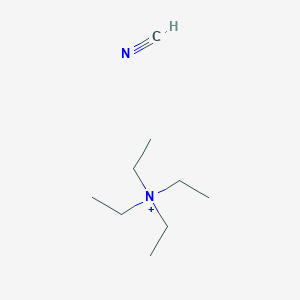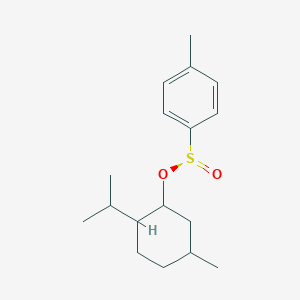
(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate” is a chemical compound with the following systematic name: (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid. Its chemical formula is C₁₁H₂₀O₂, and its molecular weight is 184.28 g/mol . This compound belongs to the class of monoterpenoids .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves the following steps:
Starting Material: Begin with 2-isopropyl-5-methylcyclohexanecarboxylic acid.
Sulfination: React the starting material with sulfur dioxide (SO₂) to introduce the sulfinate group (-SO₂CH₃) at the benzylic position.
Resolution: The compound is optically active due to its chiral center. The resolution process yields the desired (S)-enantiomer.
Sulfination Reaction: Typically carried out under mild conditions using sulfur dioxide gas or a sulfinate salt (e.g., sodium benzenesulfinate) in a solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions and efficient purification methods.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the sulfinate group to other functional groups.
Substitution: The benzylic position can be substituted with different groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., halides, amines, or alkoxides).
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as a building block in organic synthesis.
Chiral Ligands: Its chiral nature makes it valuable in asymmetric synthesis.
Pharmacology: Investigated for potential pharmaceutical applications.
Enzyme Inhibition: May interact with enzymes due to its structural features.
Fine Chemicals: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its chiral center and functional groups suggest interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
This compound’s uniqueness lies in its chiral configuration and the sulfinate group. Similar compounds include other benzenesulfinate derivatives and chiral carboxylic acids.
Properties
Molecular Formula |
C17H26O2S |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14?,16?,17?,20-/m0/s1 |
InChI Key |
NQICGNSARVCSGJ-PHQZTZODSA-N |
Isomeric SMILES |
CC1CCC(C(C1)O[S@](=O)C2=CC=C(C=C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



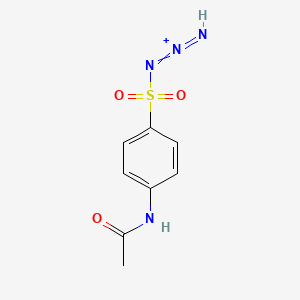
butanoic acid](/img/structure/B12061531.png)
![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
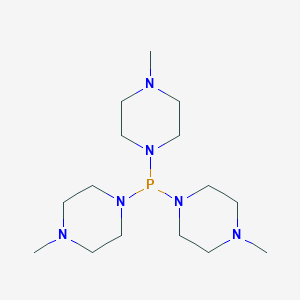
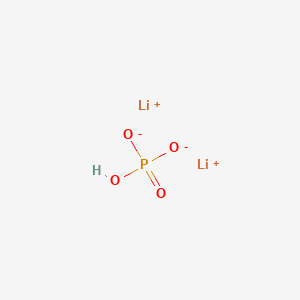
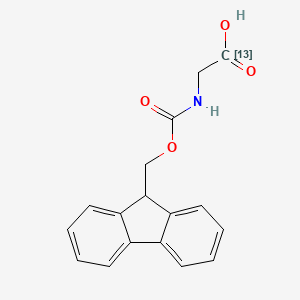
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
